3-nitro-N-(3-propoxybenzyl)aniline

Description

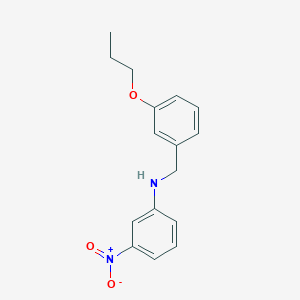

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-[(3-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-9-21-16-8-3-5-13(10-16)12-17-14-6-4-7-15(11-14)18(19)20/h3-8,10-11,17H,2,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLMQUVZMQUIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Nitro N 3 Propoxybenzyl Aniline

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-nitro-N-(3-propoxybenzyl)aniline, two primary disconnection points of the central C-N bond are considered, leading to two plausible synthetic routes (Figure 1).

Figure 1: Retrosynthetic analysis of this compound

Synthesis of Precursor Fragments

The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors.

Preparation of Substituted 3-Nitroaniline Moieties

3-Nitroaniline is a readily available commercial compound. wikipedia.org It is typically produced on a large scale through the selective reduction of 1,3-dinitrobenzene (B52904) using reagents like sodium hydrogen sulfide. wikipedia.orgyoutube.com Should substituted analogs of 3-nitroaniline be required, various nitration methods of substituted anilines are available. google.comgoogle.com

Synthesis of Functionalized 3-Propoxybenzyl Halide Intermediates

The synthesis of 3-propoxybenzyl halide can be envisioned from 3-hydroxybenzaldehyde. A Williamson ether synthesis using a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate would yield 3-propoxybenzaldehyde. Subsequent reduction of the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165), followed by conversion to the benzyl (B1604629) halide using a halogenating agent such as thionyl chloride or phosphorus tribromide, would provide the desired intermediate. Alternatively, direct benzylic halogenation of 3-propoxytoluene (B3031422) could be considered, though this may lead to issues with regioselectivity. A patented method describes the preparation of benzyl halides from substituted toluenes using LED light, a halogen acid, and a peroxide, which offers a potentially greener alternative. google.com

N-Alkylation Methodologies for Secondary Amine Formation

The crucial step in the synthesis is the formation of the secondary amine bond. Both direct N-alkylation and reductive amination protocols offer viable pathways.

Optimization of Direct Amination Reactions

The direct N-alkylation of 3-nitroaniline with a 3-propoxybenzyl halide is a straightforward approach. The reactivity of anilines in N-alkylation is influenced by the electronic nature of substituents on the aromatic ring. rsc.org The electron-withdrawing nitro group in 3-nitroaniline decreases the nucleophilicity of the amine, potentially requiring more forcing reaction conditions.

Optimization of this reaction would involve screening various bases, solvents, and temperature conditions. Common bases for N-alkylation include potassium carbonate, triethylamine (B128534), and cesium fluoride (B91410) on celite. researchgate.net The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being effective. researchgate.net The use of ionic liquids as solvents has also been shown to promote the N-alkylation of anilines, sometimes minimizing over-alkylation.

| Parameter | Conditions to be Optimized | Rationale |

| Base | K2CO3, Cs2CO3, Et3N, DBU | To effectively deprotonate the aniline (B41778) and facilitate nucleophilic attack. |

| Solvent | Acetonitrile, DMF, DMSO, Ionic Liquids | To ensure solubility of reactants and influence reaction rates. |

| Temperature | Room Temperature to 120 °C | To overcome the activation energy barrier, especially with a deactivated aniline. nih.gov |

| Leaving Group | Cl, Br, I | To modulate the reactivity of the electrophile (benzyl halide). |

Application of Reductive Amination Protocols

Reductive amination offers a convergent and often more efficient one-pot alternative to direct alkylation. frontiersin.orgresearchgate.net This method involves the initial condensation of 3-nitroaniline with 3-propoxybenzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) is a common and effective method. frontiersin.org Other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently used due to their selectivity and tolerance of various functional groups. youtube.com The reaction conditions for reductive amination are generally mild, and the process avoids the handling of potentially lachrymatory benzyl halides. researchgate.net

| Catalyst/Reagent | Reducing Agent | Typical Conditions | Advantages/Disadvantages |

| Pd/C | H2 gas | 1-5 atm H2, RT-80 °C, Methanol/Ethanol | High efficiency, clean byproducts. Requires specialized hydrogenation equipment. frontiersin.org |

| Pd/C | Ammonium Formate | 80 °C, Methanol | Transfer hydrogenation, avoids H2 gas. May require higher temperatures. frontiersin.org |

| Au/TiO2 | Formic Acid | 80 °C, Water | Mild conditions, aqueous medium. Catalyst may be expensive. frontiersin.org |

| NaBH3CN | Acetic Acid (catalyst) | RT, Methanol | Mild and selective. Generates toxic cyanide waste. youtube.com |

| NaBH(OAc)3 | Dichloroethane | RT | Mild, good for acid-sensitive substrates. Stoichiometric reagent. |

Exploration of Catalytic N-C Bond Formation Approaches

The formation of the N-C bond between the nitrogen of 3-nitroaniline and the benzylic carbon of a 3-propoxybenzyl precursor is the crucial step in synthesizing this compound. Several modern catalytic methods can be employed for this transformation, each with distinct advantages and challenges. The primary approaches include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and direct reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C–N bonds. wikipedia.orgacsgcipr.org It has become a preferred method in pharmaceutical development due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. acs.orgrsc.org The reaction typically involves the coupling of an amine with an aryl or benzyl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrug.nl

For the synthesis of this compound, the reaction would couple 3-nitroaniline with a 3-propoxybenzyl halide, such as 3-propoxybenzyl bromide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) often providing the best results. nih.gov

Ullmann Condensation

A classical alternative is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an amine with an aryl halide. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar, high-boiling solvents. wikipedia.org However, modern advancements, including the use of specific ligands like diamines or phenanthroline, and nanoparticle catalysts, have enabled these reactions to proceed under milder conditions. organic-chemistry.orgmdpi.com The reaction of 3-nitroaniline with 3-propoxybenzyl bromide under Ullmann conditions would provide an alternative, albeit potentially more demanding, route to the target compound.

Reductive Amination

Reductive amination offers a different pathway, involving the reaction of 3-nitroaniline with 3-propoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com This method avoids the use of halide precursors. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion without affecting the aldehyde or, crucially, the nitro group. masterorganicchemistry.comyoutube.com However, a significant challenge with this approach for nitro-substituted anilines is the potential for the reducing agent to partially or fully reduce the nitro group, leading to a mixture of products and potentially hazardous azo- and azoxy-containing byproducts. epa.gov Careful selection of the reducing agent and precise control of reaction conditions are therefore paramount.

Table 1: Comparison of Potential Catalytic Strategies for Synthesis This table presents a hypothetical comparison based on established chemical principles for the synthesis of this compound.

| Catalytic Method | Reactants | Typical Catalyst/Reagents | Pros | Cons |

| Buchwald-Hartwig Amination | 3-nitroaniline + 3-propoxybenzyl bromide | Pd(OAc)₂, XPhos ligand, NaOt-Bu | High yields, mild conditions, broad functional group tolerance. wikipedia.orgacs.org | High cost of palladium and ligands, potential for catalyst poisoning. acsgcipr.org |

| Ullmann Condensation | 3-nitroaniline + 3-propoxybenzyl bromide | CuI, 1,10-phenanthroline, K₂CO₃ | Lower cost catalyst (copper). wikipedia.org | Often requires high temperatures and long reaction times, narrower scope. wikipedia.org |

| Reductive Amination | 3-nitroaniline + 3-propoxybenzaldehyde | NaBH(OAc)₃, Acetic Acid | Atom economical, avoids halide precursors. masterorganicchemistry.com | Risk of reducing the nitro group, potential for side-product formation. epa.gov |

Process Optimization and Scalability Studies for this compound Synthesis

Moving from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization and scalability assessment. The goal is to develop a safe, efficient, cost-effective, and environmentally responsible manufacturing process. acs.org Given its reliability and milder conditions, the Buchwald-Hartwig amination is often the most promising candidate for such scale-up. rsc.org

Process optimization for the Buchwald-Hartwig synthesis of this compound would focus on several key parameters:

Catalyst and Ligand Loading: Minimizing the amount of the expensive palladium catalyst and phosphine ligand is crucial for economic viability. acsgcipr.org High-throughput screening can identify highly active catalyst systems that perform efficiently at very low loadings (parts per million levels). youtube.com

Base and Solvent Selection: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent can significantly impact reaction rate and yield. nih.gov Green chemistry principles encourage the use of less hazardous solvents. acsgcipr.org

Temperature and Reaction Time: Optimizing the temperature profile and minimizing the reaction time can reduce energy consumption and improve throughput.

Work-up and Purification: Developing a scalable and efficient procedure for isolating and purifying the final product is essential for achieving the required quality standards.

Scalability studies would address potential issues that arise when moving to larger reactors, such as mass and heat transfer limitations, reagent addition rates, and managing exotherms. A robust process must be reproducible and provide consistent yield and purity on a large scale. nih.gov The development of continuous flow processes for Buchwald-Hartwig aminations is an emerging area that offers enhanced safety, efficiency, and scalability.

Table 2: Hypothetical Process Optimization for Buchwald-Hartwig Synthesis This table illustrates how systematic variation of reaction parameters could be used to optimize the yield and purity of this compound.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

| 1 | 2.0 | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | 65 | 90 |

| 2 | 1.0 | XPhos | NaOt-Bu | Toluene | 100 | 85 | 95 |

| 3 | 0.5 | XPhos | NaOt-Bu | Toluene | 100 | 82 | 95 |

| 4 | 1.0 | t-BuXPhos | K₃PO₄ | 2-Methyl-THF | 90 | 92 | 98 |

| 5 | 0.1 | t-BuXPhos | K₃PO₄ | 2-Methyl-THF | 90 | 91 | 98 |

Rigorous Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 Nitro N 3 Propoxybenzyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D and 2D NMR Assignment

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the number and types of hydrogen and carbon atoms present in the molecule. For 3-nitro-N-(3-propoxybenzyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the benzylic protons, the propoxy chain protons, and the amine proton. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, the protons on the nitro-substituted ring would likely appear at a lower field (higher δ value) due to the electron-withdrawing nature of the nitro group.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by their local electronic environment.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings and within the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for example, linking the benzylic protons to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons (nitro-substituted ring) | Aromatic Carbons (nitro-substituted ring) |

| Aromatic Protons (propoxy-substituted ring) | Aromatic Carbons (propoxy-substituted ring) |

| Benzylic Protons (-CH₂-) | Benzylic Carbon (-CH₂-) |

| Amine Proton (-NH-) | Propoxy Carbons (-OCH₂CH₂CH₃) |

| Propoxy Protons (-OCH₂CH₂CH₃) | |

| Predicted chemical shift ranges are dependent on the solvent and experimental conditions. |

Dynamic NMR Studies for Conformational Analysis

If the molecule exhibits conformational flexibility, such as restricted rotation around the C-N bonds, dynamic NMR (DNMR) studies could be employed. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₆H₁₈N₂O₃. This technique helps to distinguish the target compound from other potential isomers or impurities.

| HRMS Data (Predicted) | |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Calculated Exact Mass | [Predicted Value] |

| Observed Exact Mass | [Experimental Value] |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy : The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the aromatic C-H stretches, the aliphatic C-H stretches of the propoxy group, the C=C stretches of the aromatic rings, the C-N stretch, the C-O stretch of the ether linkage, and the strong, characteristic symmetric and asymmetric stretches of the nitro group (NO₂).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically a strong and easily identifiable Raman band.

| FTIR/Raman Characteristic Frequencies (Predicted) * | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| N=O Stretch (nitro) | 1500-1570 (asymmetric), 1330-1370 (symmetric) |

| C-O Stretch (ether) | 1000-1300 |

| Predicted frequencies are approximate and can vary based on the molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and potentially n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the nitro group, a strong chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted aniline (B41778) and benzylamine (B48309) moieties.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of the molecules in the crystal lattice and can identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding the solid-state properties of the compound. If a suitable single crystal can be grown, X-ray crystallography would provide an absolute confirmation of the connectivity and conformation of the molecule.

Computational and Theoretical Investigations of 3 Nitro N 3 Propoxybenzyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

No published Density Functional Theory (DFT) studies on the molecular geometry and stability of 3-nitro-N-(3-propoxybenzyl)aniline were found. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy state, providing key information on bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This information is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No Molecular Electrostatic Potential (MEP) maps for this compound have been reported. An MEP map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and predicting its interaction with other chemical species.

Conformational Analysis and Potential Energy Surfaces

Molecular Dynamics Simulations for Flexible Molecular Behavior

Information from molecular dynamics simulations, which would describe the dynamic and flexible behavior of the this compound molecule over time, is not available.

Investigation of Rotational Barriers and Preferred Conformations

There are no studies investigating the rotational barriers around the flexible bonds or identifying the preferred conformations of this compound. This analysis would be essential for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly well-suited for calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. These theoretical predictions are derived from the optimized electronic structure of the molecule in its ground state.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with a DFT functional such as B3LYP. The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the different chemical environments within the molecule. The aromatic protons of the 3-nitroaniline (B104315) ring are expected to appear in the range of 7.0-8.0 ppm, influenced by the electron-withdrawing nitro group and the electron-donating amino group. chemicalbook.com The protons of the 3-propoxybenzyl group would have characteristic shifts for the aromatic ring, the benzylic methylene (B1212753) (CH₂) group adjacent to the nitrogen, the oxygen-linked methylene (O-CH₂) group, the central methylene group of the propyl chain, and the terminal methyl (CH₃) group. The amine proton (N-H) signal is often broad and its position is sensitive to solvent and concentration. scispace.comscispace.com

Below is an interactive table presenting hypothetical, yet representative, ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

Vibrational Frequencies

Theoretical vibrational spectroscopy, performed using DFT, calculates the harmonic frequencies of the normal modes of vibration for a molecule's optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by empirical factors to improve agreement with experimental data. asianpubs.orgmaterialsciencejournal.org

The infrared (IR) and Raman spectra of this compound are expected to be rich with characteristic peaks. Key vibrational modes would include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Other significant vibrations include the N-H stretching and bending modes, C-N stretching, the asymmetric and symmetric stretching of the C-O-C ether linkage in the propoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings.

The following table details plausible scaled vibrational frequencies for the key functional groups in this compound, based on values reported for analogous structures. esisresearch.org

UV-Vis Absorption

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict these transitions, providing information on the absorption wavelengths (λmax) and the intensity of the absorption (oscillator strength, f). qnl.qachemrxiv.org

For this compound, the spectrum is expected to be characterized by π→π* transitions within the aromatic rings. Furthermore, as a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, a significant intramolecular charge transfer (ICT) transition is anticipated. This ICT transition, typically from the highest occupied molecular orbital (HOMO) located on the aniline (B41778) moiety to the lowest unoccupied molecular orbital (LUMO) centered on the nitrobenzene (B124822) part of the molecule, often results in a strong absorption band at a longer wavelength.

A representative TD-DFT prediction for the main electronic transitions of this compound is presented in the table below.

Theoretical Studies of Reaction Pathways and Transition States Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. This allows for the calculation of activation energies, which govern the kinetics of a reaction.

Theoretical Studies of Reaction Pathways

For this compound, several reaction pathways can be investigated computationally. A prominent and industrially significant reaction for this class of compounds is the reduction of the aromatic nitro group to form the corresponding amine. commonorganicchemistry.comwikipedia.org This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. nih.gov

The reduction typically proceeds through a stepwise mechanism involving multiple intermediates. wikipedia.orgnih.gov A common pathway is the six-electron reduction that transforms the nitro group (Ar-NO₂) first into a nitroso group (Ar-N=O), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). Computational studies can model each of these steps, optimizing the geometry of each intermediate and calculating its relative stability.

Transition States

A transition state represents the highest energy point along the lowest energy path between a reactant and a product (or intermediate). Its structure is a first-order saddle point on the PES. Computational methods can precisely locate the geometry of a transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (barrier) of the reaction, a key determinant of the reaction rate. nih.gov

The table below provides an illustrative energy profile for the theoretical reduction of the nitro group in this compound, showcasing the relative energies of the key species along the reaction coordinate.

Chemical Reactivity and Derivatization Pathways of 3 Nitro N 3 Propoxybenzyl Aniline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring to which it is attached and can itself undergo several important transformations.

Selective Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts an electron-withdrawing group into an electron-donating group, dramatically altering the chemical and physical properties of the molecule. A variety of reagents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. nih.govrsc.org

For the selective reduction of the nitro group in 3-nitro-N-(3-propoxybenzyl)aniline, common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. chemistrysteps.com Other effective reducing agents include metal/acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). chemistrysteps.com Additionally, reagents like sodium dithionite (B78146) (Na2S2O4) or catalytic transfer hydrogenation conditions can be employed for a milder reduction. stackexchange.com The resulting 3-amino-N-(3-propoxybenzyl)aniline is a key intermediate for further derivatization, such as diazotization followed by Sandmeyer or related reactions.

Table 1: Common Reagents for the Reduction of Nitro Groups

| Reagent/System | Conditions | Comments |

| H₂, Pd/C | Typically room temperature to moderate heat, atmospheric or higher pressure | Highly efficient and clean, but may also reduce other functional groups like alkenes or alkynes. |

| Fe, HCl | Often heated | A classic and cost-effective method. |

| Sn, HCl | Can be performed at room temperature | Another traditional method. |

| Na₂S₂O₄ | Aqueous or biphasic systems | A milder reducing agent, often used when other sensitive groups are present. |

| Ni(acac)₂/PMHS | Mild conditions | Offers good chemoselectivity for the transfer hydrogenation of nitro compounds. rsc.org |

Potential for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com This effect is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group. youtube.com In the case of this compound, the nitro group is meta to the secondary amine. While direct SNAr on the nitro-substituted ring is less likely without a leaving group at an activated position, the presence of the nitro group significantly lowers the electron density of that ring, making it more susceptible to nucleophilic attack under certain conditions. acs.orglibretexts.org

For a successful SNAr reaction, a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure) are required. Potential nucleophiles could include alkoxides, thiolates, or amines. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate. numberanalytics.comyoutube.com

Reactions at the Secondary Amine Nitrogen

The secondary amine in this compound is a nucleophilic center and can readily participate in a variety of reactions.

Further Alkylation and Acylation Reactions

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides, sulfates, or other alkylating agents. wikipedia.org This reaction would lead to the formation of a tertiary amine. For example, reaction with an alkyl halide like methyl iodide would yield N-methyl-3-nitro-N-(3-propoxybenzyl)aniline. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. wikipedia.org The use of specific catalytic systems, such as those based on manganese or other transition metals, can promote selective mono-alkylation of anilines with alcohols. researchgate.netnih.gov

Acylation: Acylation of the secondary amine is a common and efficient reaction, typically carried out using acyl chlorides, acid anhydrides, or carboxylic acids activated with a coupling agent. nih.govbath.ac.uk This reaction results in the formation of an amide. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would produce N-acetyl-3-nitro-N-(3-propoxybenzyl)aniline. libretexts.org This transformation is often used to protect the amine functionality or to introduce a new functional group. nih.gov

Table 2: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |

| Alkylation | Benzyl (B1604629) alcohol (with catalyst) | Tertiary amine researchgate.net |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide libretexts.org |

| Acylation | Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) | Amide |

Formation of Cyclic and Heterocyclic Derivatives

The structure of this compound provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems, depending on the reaction conditions and the introduction of other functional groups. For example, after reduction of the nitro group to an amine, intramolecular condensation with a suitable carbonyl-containing substituent introduced on the benzyl group could lead to the formation of a dihydro-1H-benzo[b] youtube.comacs.orgdiazepine ring system. Light-induced cyclization between primary amines and o-nitrobenzyl alcohols is another potential pathway for forming cyclic structures. nih.gov Furthermore, intramolecular aza-Michael addition reactions can be utilized to form piperidine (B6355638) derivatives. buchler-gmbh.com

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS).

The aniline (B41778) ring, containing the secondary amine, is activated towards EAS. byjus.com The amino group is an ortho-, para-director. chemistrysteps.com Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the amino group. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. chemistrysteps.com

Conversely, the benzene (B151609) ring bearing the nitro group is strongly deactivated towards EAS. numberanalytics.com The nitro group is a powerful electron-withdrawing group and a meta-director. numberanalytics.com Therefore, any electrophilic substitution on this ring would be significantly slower than on the aniline ring and would occur at the positions meta to the nitro group.

The regioselectivity of electrophilic substitution can be influenced by the solvent and reaction conditions. lookchem.com For instance, in the bromination of substituted anilines, the choice of solvent can significantly affect the distribution of isomeric products. lookchem.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Directing Group | Activating/Deactivating | Predicted Position of Substitution |

| Aniline Ring | -NH-R | Activating | Ortho, Para |

| Nitro-substituted Ring | -NO₂ | Deactivating | Meta |

Exploration of Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound

The chemical scaffold of this compound, featuring a nitroaromatic ring, a secondary amine linkage, and a benzyl group, offers multiple sites for functionalization through metal-catalyzed reactions. These transformations are pivotal for creating a diverse range of derivatives with potentially novel properties. The primary reactive sites for such derivatizations are the nitro group and the aromatic C-H and potential C-X (where X is a halogen) bonds. Key metal-catalyzed reactions include the reduction of the nitro group and various cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aniline ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. This opens up new avenues for subsequent derivatization. Various metal catalysts are effective for this transformation, offering different levels of chemoselectivity and reaction conditions.

Commonly employed catalysts include palladium on carbon (Pd/C) with a hydrogen source, as well as nanoparticles of copper ferrite (B1171679) (CuFe₂O₄) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) nih.gov. While specific studies on the reduction of this compound are not extensively documented, the reactivity of analogous nitroaniline compounds provides a strong precedent for its expected behavior. For instance, the catalytic reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) using CuFe₂O₄ nanoparticles has been reported to proceed efficiently nih.gov.

The choice of catalyst and reaction conditions can be tailored to achieve the desired outcome while preserving other functional groups within the molecule. For example, catalytic hydrogenation with Pd/C is a highly effective method, though it may also reduce other susceptible groups if present nih.gov.

| Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | CuFe₂O₄ / NaBH₄ | p-Phenylenediamine | 96.5 | nih.gov |

| 2-Nitroaniline | CuFe₂O₄ / NaBH₄ | o-Phenylenediamine | 95.6 | nih.gov |

| 4-Methyl-3-nitroaniline | Fe / NH₄Cl | N¹-Benzyl-4-methylbenzene-1,3-diamine | 83 | mdpi.com |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For a molecule like this compound, or more specifically its halogenated analogues, these reactions are key to introducing a wide variety of substituents.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine wikipedia.orgyoutube.com. While there are no direct reports on the Buchwald-Hartwig amination of a halogenated derivative of this compound, studies on similar N-benzylated aniline structures demonstrate the feasibility of this approach. For instance, the amination of bromo- and chloroarenes with various primary amines and anilines has been successfully performed nih.gov.

To apply this reaction to the target molecule, it would first need to be halogenated, for example, at one of the positions on the nitroaniline ring. The resulting halo-nitroaniline derivative could then be coupled with a variety of amines to introduce new functional groups. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity youtube.com.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Benzylamine (B48309) | Pd₂(dba)₃ / BINAP | NaOtBu | N-Benzyl-3,5-bis(trifluoromethyl)aniline | 50 | nih.gov |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | 9-Phenyl-9H-carbazole | 97 | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuOLi | N,N-Diphenylaniline | 96 | nih.gov |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds through the palladium-catalyzed reaction of an organoboron compound with an aryl halide or triflate youtube.comacs.org. This reaction would be highly valuable for introducing new aryl or alkyl groups onto the aromatic rings of a halogenated derivative of this compound.

Studies on unprotected ortho-bromoanilines have shown that Suzuki-Miyaura coupling can proceed with good to excellent yields, demonstrating the reaction's tolerance for the free amine group nih.gov. This suggests that a bromo-substituted derivative of this compound would be a viable substrate for this transformation. The reaction is compatible with a wide range of boronic acids and their esters, allowing for the introduction of diverse functionalities nih.gov.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ | 2-Benzylaniline | 95 | nih.gov |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Diphenylmethane | 84 | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Nitrobiphenyl | 85 | youtube.com |

Structure Reactivity and Structure Electronic Property Relationships in Analogues and Derivatives of 3 Nitro N 3 Propoxybenzyl Aniline

Systematic Variation of Substituents on the Aniline (B41778) Ring

The electronic character of the aniline ring in 3-nitro-N-(3-propoxybenzyl)aniline is a key determinant of its reactivity. The existing nitro group at the meta-position is a strong electron-withdrawing group (EWG), which significantly deactivates the ring towards electrophilic substitution and increases the acidity of the N-H proton. carlroth.comviu.ca The introduction of additional substituents on the aniline ring can either augment or counteract these effects.

Electron-donating groups (EDGs) such as alkyl (-R), methoxy (B1213986) (-OCH3), or amino (-NH2) groups, when introduced to the aniline ring, would be expected to increase the electron density on the ring. This, in turn, would enhance the nucleophilicity of the amine nitrogen, making the compound more reactive towards electrophiles. Conversely, the introduction of further electron-withdrawing groups, such as cyano (-CN) or additional nitro (-NO2) groups, would further decrease the ring's electron density and the basicity of the amine. oxfordreference.com

The position of these substituents is also critical. An EDG at the ortho or para position to the amino group would have a more pronounced effect on increasing the electron density at the nitrogen atom through resonance, compared to a meta-substituent. viu.ca

Table 1: Predicted Effects of Substituents on the Aniline Ring of this compound Analogues

| Substituent (X) on Aniline Ring | Position | Electronic Effect | Predicted Impact on Amine Nucleophilicity | Predicted Impact on Reactivity towards Electrophiles |

| -CH3 | ortho, para | Electron-donating (Inductive) | Increase | Increase |

| -OCH3 | ortho, para | Electron-donating (Resonance) | Significant Increase | Significant Increase |

| -Cl | ortho, para | Electron-withdrawing (Inductive) | Decrease | Decrease |

| -CN | meta | Electron-withdrawing (Inductive & Resonance) | Significant Decrease | Significant Decrease |

| -NO2 | ortho, para | Electron-withdrawing (Resonance) | Drastic Decrease | Drastic Decrease |

Modification of the Propoxybenzyl Moiety

Alterations to the 3-propoxybenzyl portion of the molecule primarily influence the electronic environment of the benzylic carbon and, to a lesser extent, the nitrogen atom. The propoxy group itself is an electron-donating group. Modifications to this group, for instance, by changing the alkyl chain length or introducing branching, would have minor steric and electronic consequences.

More significant changes arise from the introduction of substituents on the benzyl (B1604629) ring. An electron-donating group on the benzyl ring would increase the electron density at the benzylic carbon, potentially affecting the stability of any intermediates formed during reactions at the benzylic position. Conversely, an electron-withdrawing group on the benzyl ring would decrease the electron density at the benzylic carbon.

Table 2: Predicted Effects of Substituents on the Propoxybenzyl Moiety of this compound Analogues

| Substituent (Y) on Benzyl Ring | Position | Electronic Effect | Predicted Impact on Benzylic Carbon Electron Density |

| -CH3 | ortho, para | Electron-donating | Increase |

| -OCH3 | ortho, para | Electron-donating | Significant Increase |

| -Cl | ortho, para | Electron-withdrawing | Decrease |

| -NO2 | para | Electron-withdrawing | Significant Decrease |

Investigation of Different N-Substituents

Replacing the hydrogen atom on the nitrogen with other functional groups directly impacts the steric environment and the electronic properties of the amine. The introduction of an alkyl group, for example, would slightly increase the electron-donating effect through induction and introduce steric bulk around the nitrogen. This increased steric hindrance could potentially slow down reactions involving the nitrogen atom.

If the N-hydrogen is replaced by an acyl group (e.g., -COCH3), the electron-withdrawing nature of the carbonyl group would significantly decrease the nucleophilicity of the nitrogen atom by delocalizing the lone pair of electrons. researchgate.net

Table 3: Predicted Effects of Different N-Substituents in 3-nitroaniline (B104315) Derivatives

| N-Substituent (Z) | Electronic Effect | Predicted Impact on Amine Nucleophilicity | Predicted Steric Hindrance |

| -H | (Reference) | (Reference) | (Reference) |

| -CH3 | Electron-donating (Inductive) | Slight Increase | Slight Increase |

| -C2H5 | Electron-donating (Inductive) | Increase | Moderate Increase |

| -COCH3 | Electron-withdrawing (Resonance) | Significant Decrease | Moderate Increase |

| -Ph | Electron-withdrawing (Resonance) | Decrease | Significant Increase |

Influence of Structural Changes on Electronic Distribution and Reactivity Profiles

The reactivity of the nitrogen atom as a nucleophile is a delicate balance of these electronic effects. Electron-donating groups on either ring will generally enhance its nucleophilicity, while electron-withdrawing groups will diminish it. For instance, a derivative with an additional methoxy group on the aniline ring and a methyl group on the benzyl ring would be expected to be significantly more nucleophilic than the parent compound.

Computational studies on related systems, such as substituted anilines, have shown that electron-donating substituents increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing substituents have the opposite effect. oxfordreference.comwikipedia.org These geometric changes are a direct consequence of the altered electronic distribution.

Correlations with Theoretical Descriptors (e.g., Hammett Parameters)

The electronic effects of substituents on the reactivity of aromatic compounds can often be quantified using linear free-energy relationships, most notably the Hammett equation. libretexts.orgustc.edu.cn The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. libretexts.org

The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant, ρ, indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. libretexts.org

For the analogues of this compound, a Hammett plot could be constructed by measuring the rate constants for a specific reaction (e.g., N-alkylation or acylation) for a series of derivatives with different substituents on the aniline or benzyl ring. The slope of this plot would yield the ρ value, providing insight into the reaction mechanism. For reactions where the nitrogen atom acts as a nucleophile, a negative ρ value would be expected, as electron-donating groups would stabilize the transition state.

Table 4: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ (meta) | σ (para) |

| -NH2 | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH3 | +0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO2 | +0.71 | +0.78 |

Data sourced from established literature compilations.

By correlating experimental reactivity data with these Hammett parameters, a quantitative understanding of the structure-reactivity relationships within this class of compounds can be achieved.

Advanced Research Applications of 3 Nitro N 3 Propoxybenzyl Aniline and Its Derivatives

Role as Key Building Blocks in Complex Organic Synthesis

The molecular architecture of 3-nitro-N-(3-propoxybenzyl)aniline makes it a promising precursor for the synthesis of more complex molecular frameworks. The presence of a nitro group, an amine, and two phenyl rings provides multiple reactive sites for a variety of organic transformations.

Precursors for Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds (PACs) is a significant area of organic chemistry, with applications in materials science and electronics. The structure of This compound is well-suited for the construction of such systems. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. One potential pathway could involve an intramolecular cyclization to form a dihydrophenazine-type structure, which upon oxidation would yield a substituted phenazine.

Furthermore, derivatives of this compound could be designed to undergo intramolecular C-H activation or other coupling reactions to form fused ring systems. The presence of the propoxybenzyl group could also influence the regioselectivity of these cyclizations, leading to novel polycyclic structures. The general reactivity of nitro-polycyclic aromatic compounds is an active area of research, with some nitro-PACs being identified for their potent biological activities. nih.govresearchgate.net

Intermediates for Synthetic Methodologies Development

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This compound and its derivatives could serve as valuable substrates for testing and optimizing new reactions. For example, the secondary amine functionality can be a handle for various C-N bond-forming reactions.

The nitro group offers a versatile functional group for transformations. It can be reduced to an amine, as mentioned, or it can be a directing group in electrophilic aromatic substitution reactions. The selective reduction of the nitro group in the presence of other functional groups is a common challenge in organic synthesis, and this compound could be a relevant model system for developing new chemoselective reduction methods. The synthesis of related compounds like 3-nitroaniline (B104315) often involves the reduction of 1,3-dinitrobenzene (B52904). wikipedia.orgyoutube.com

Potential as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the secondary amine in This compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up the possibility of using this compound and its derivatives as ligands in coordination chemistry and catalysis.

Synthesis of Organometallic Complexes

By reacting This compound with various metal precursors, a range of organometallic complexes could be synthesized. The coordination of the amine to a metal center would likely alter the electronic properties of the ligand, which could be studied using various spectroscopic techniques. The propoxy group could also potentially coordinate to a metal center, leading to the formation of bidentate or even tridentate ligands if other coordinating groups are introduced into the molecule. The study of Schiff bases, which are structurally related to the imine tautomer of this compound, has shown their ability to form stable complexes with a variety of metals. nih.govresearchgate.net

Materials Science Research Applications (e.g., precursors for functional polymers or dyes)

The aromatic nature and the presence of functional groups in This compound suggest its potential as a monomer or a precursor for the synthesis of functional organic materials.

The presence of the nitroaniline moiety is a key feature in many dyes. For example, 3-nitroaniline is a known precursor for azo dyes. wikipedia.orgfishersci.ca Through diazotization of the corresponding amino group (after reduction of the nitro group) and coupling with suitable aromatic partners, a variety of azo dyes with potentially interesting photophysical properties could be synthesized from derivatives of This compound . The propoxybenzyl group would likely influence the solubility and color of the resulting dyes.

No Published Research Found for this compound as a Mechanistic Probe in Organic Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the use of This compound or its derivatives as probes for investigating fundamental reaction mechanisms in organic chemistry. Extensive searches have yielded no publications, patents, or scholarly articles that focus on this particular application for the specified compound.

While the fundamental principles of physical organic chemistry allow for predictions about how a molecule like this compound could theoretically be used to study reaction mechanisms, there is no empirical data or published research to support the creation of a detailed and scientifically accurate article on this specific topic as requested. The structural features of the molecule, such as the nitro group (an electron-withdrawing group) and the propoxybenzyl group (a sterically bulky and potentially electron-donating group via hyperconjugation and induction), suggest that it could influence reaction rates and equilibria. These effects are central to the study of reaction mechanisms.

However, without specific research findings, any discussion of its application would be purely hypothetical and would not meet the required standards of a professional, authoritative, and data-supported article. The creation of detailed research findings and data tables, as per the instructions, is not possible without source material.

Therefore, the section on "Probes for Investigating Fundamental Reaction Mechanisms in Organic Chemistry" within the advanced research applications of this compound cannot be developed at this time due to a lack of available scientific evidence.

Future Directions and Emerging Research Avenues for 3 Nitro N 3 Propoxybenzyl Aniline Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules like 3-nitro-N-(3-propoxybenzyl)aniline traditionally relies on batch processing, which can be time-consuming and challenging to scale up. The transition to continuous-flow synthesis and automated platforms offers a paradigm shift, promising enhanced control, safety, and efficiency.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures with greater safety. beilstein-journals.orgrsc.org For the synthesis of this compound, a key step is the reductive amination between 3-nitroaniline (B104315) and 3-propoxybenzaldehyde (B1271455) or the N-alkylation of 3-nitroaniline with 3-propoxybenzyl halide. In a flow setup, these reactions could be performed in rapid succession. For instance, the reduction of an aromatic nitro compound can be achieved in minutes in a flow reactor, compared to hours in a batch process. beilstein-journals.org This methodology has been successfully applied to the synthesis of various aniline (B41778) derivatives with high yields and purity. beilstein-journals.orgrsc.org

Automated synthesis platforms, often integrated with artificial intelligence and machine learning algorithms, can further accelerate the discovery and optimization of reaction conditions. synplechem.com These systems can systematically vary parameters such as catalyst loading, temperature, and residence time to quickly identify the optimal conditions for the synthesis of this compound. By employing pre-packed reagent cartridges and automated purification, these platforms can generate libraries of derivatives for screening, a process that would be prohibitively labor-intensive using manual methods. synplechem.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key Step in Preparing this compound (Illustrative)

| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Moderate, potential for hotspots | Precise, rapid heating/cooling |

| Safety | Handling of potentially hazardous reagents in large volumes | Smaller reaction volumes, contained system |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Purification | Often requires column chromatography | Potential for in-line purification |

Development of Sustainable and Green Chemistry Approaches for its Preparation

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The preparation of this compound can be reimagined through this lens, moving away from traditional methods that may involve harsh reagents and solvents.

A significant area for improvement is the N-alkylation step. Conventional methods often use stoichiometric amounts of strong bases and volatile organic solvents. Greener alternatives are emerging, such as the use of catalytic amounts of transition metals like cobalt or silver, which can facilitate the N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.orgresearchgate.net This "borrowing hydrogen" methodology is an atom-economical approach. researchgate.net Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low volatility, has been shown to promote the alkylation of anilines with allylic alcohols under mild, metal-free conditions. csic.esrsc.orgcsic.es

Biocatalysis offers another powerful green approach. Enzymes such as nitroreductases and engineered transaminases could be employed for key transformations. acs.org For example, an engineered flavin-dependent enzyme has been shown to catalyze the synthesis of various secondary and tertiary anilines. nih.govresearchgate.net An enzymatic route to this compound would operate under mild aqueous conditions, offering high selectivity and reducing the environmental impact.

Table 2: Potential Green Chemistry Strategies for the Synthesis of this compound

| Synthetic Step | Traditional Method | Green Alternative | Key Advantage |

| N-Alkylation | Alkyl halide with strong base in organic solvent | Catalytic N-alkylation with alcohol (e.g., using a Co-MOF catalyst) rsc.org | Atom economy (water as byproduct) |

| Solvent | Volatile organic compounds (e.g., DMF, CH₂Cl₂) | Deep Eutectic Solvents (DESs) csic.esrsc.org | Low toxicity, biodegradability, reusability |

| Reduction of Nitro Group | Metal hydrides (e.g., LiAlH₄) | Catalytic hydrogenation or enzymatic reduction rsc.orgacs.org | Milder conditions, higher selectivity |

| Overall Process | Multi-step batch synthesis | One-pot or tandem enzymatic reactions nih.govresearchgate.net | Reduced waste, energy efficiency |

Exploration of Photophysical Properties for Optoelectronic Research

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring gives this compound a "push-pull" electronic structure. This configuration is known to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to large changes in dipole moment upon photoexcitation. Such properties are highly sought after in the field of optoelectronics.

Future research could focus on a detailed characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. The presence of the nitro group often leads to efficient intersystem crossing to the triplet state, potentially making this compound and its derivatives useful as photosensitizers. nih.gov Theoretical calculations, such as CASPT2//CASSCF, could be employed to understand the complex decay pathways from the excited states and to predict how structural modifications would affect these properties. nih.gov

Oligoanilines substituted with nitro groups have been theoretically shown to have low energy gaps, making them promising materials for semiconductor applications. acs.org By extension, polymers or oligomers incorporating the this compound moiety could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of nonlinear optical (NLO) materials. The propoxybenzyl group could also be functionalized to tune solubility and solid-state packing, which are critical for device performance.

Rational Design of Novel Derivatives with Tunable Reactivity and Properties

The scaffold of this compound offers multiple sites for modification, allowing for the rational design of new derivatives with tailored properties. By systematically altering the substituents, it is possible to fine-tune the electronic, steric, and photophysical characteristics of the molecule.

For instance, the reactivity of the aniline nitrogen and the aromatic ring can be modulated by replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or by introducing electron-donating groups at other positions on the aniline ring. This can influence the molecule's utility as a synthetic intermediate. Strategies for aniline replacement with bioisosteres like benzimidazoles or pyrroles could also be explored to create compounds with entirely different property profiles. cresset-group.com

The propoxybenzyl portion of the molecule also presents opportunities for derivatization. The propoxy chain could be extended or branched to modify solubility and liquid crystalline behavior. The benzyl (B1604629) ring could be substituted with various functional groups to introduce new reactive handles or to modulate the electronic properties of the entire molecule. This rational design approach, guided by computational modeling and structure-activity relationship studies, could lead to the development of novel compounds for applications ranging from medicinal chemistry to materials science. researchgate.netnih.gov

Table 3: Illustrative Examples of Rationally Designed Derivatives of this compound and their Potential Properties

| Derivative Structure | Design Rationale | Potential Tuned Property |

| Replacement of -NO₂ with -CN | Modulate electron-withdrawing strength | Altered photophysical properties, different reactivity profile |

| Addition of a methoxy (B1213986) group to the aniline ring | Increase electron-donating character of the aniline moiety | Enhanced ICT, red-shifted absorption/emission |

| Functionalization of the propoxy chain with a terminal alkyne | Introduce a reactive handle for click chemistry | Ability to be incorporated into larger polymer structures |

| Replacement of the propoxybenzyl group with a fluorenyl group | Introduce a rigid, planar, and highly fluorescent moiety | Enhanced fluorescence quantum yield for sensing applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-(3-propoxybenzyl)aniline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Nitration of precursor aniline derivatives (e.g., 3-propoxybenzyl aniline) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group .

- Step 2 : Alkylation of the intermediate with 3-propoxybenzyl halides via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and temperature (60–80°C) to minimize byproducts like dialkylated amines .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., nitro group at position 3, propoxy chain integration) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (deviation <0.3% indicates high purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Analysis Framework :

- Hypothesis Testing : Compare bioactivity datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers.

- Structural Variability : Assess substituent effects (e.g., nitro vs. methoxy groups) using SAR studies; nitro groups may enhance electron-withdrawing effects, altering binding affinity .

- Experimental Conditions : Control variables like solvent polarity (DMSO vs. aqueous buffers) and incubation time, which may affect compound stability .

Q. What strategies are effective for designing derivatives of this compound with improved pharmacokinetic properties?

- Rational Design Approaches :

- Lipophilicity Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility while retaining nitro group reactivity .

- Metabolic Stability : Replace labile propoxy chains with cyclopropane or morpholine rings to reduce hepatic clearance .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and prioritize syntheses .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Modeling Workflow :

- DFT Calculations : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Nitro groups typically act as electron-deficient centers .

- Reactivity Descriptors : Use Fukui indices to identify regions prone to attack (e.g., para to nitro group) in cross-coupling reactions .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize reaction media (e.g., acetonitrile vs. toluene) .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Root-Cause Investigation :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated species) and adjust protecting group strategies .

- Catalyst Screening : Test palladium vs. copper catalysts in coupling steps; Pd may reduce nitro groups prematurely, lowering yields .

- Replication Studies : Reproduce low-yield protocols with inert atmospheres (N₂/Ar) to exclude oxidative degradation .

Q. What experimental controls are essential for validating the biological activity of this compound in cell-based assays?

- Control Framework :

- Negative Controls : Include solvent-only (e.g., DMSO) and scrambled analogs (e.g., nitro group at position 4) to confirm specificity .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across 3+ replicates to assess reproducibility .

- Cytotoxicity Assays : Pair functional assays (e.g., anti-inflammatory) with MTT/WST-1 tests to rule out nonspecific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.